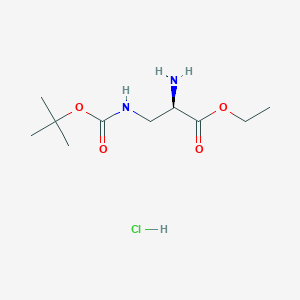

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFYPCOYLXRJIM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride generally follows a multi-step process:

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Amino Group Protection | Starting from L-alanine or its derivative, react with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine | Protects the amino group to prevent side reactions |

| 2 | Esterification | Treat Boc-protected amino acid with ethanol and acid catalyst (e.g., sulfuric acid or hydrochloric acid) | Converts carboxylic acid to ethyl ester |

| 3 | Formation of Hydrochloride Salt | React free base with hydrochloric acid | Converts compound to hydrochloride salt for enhanced stability |

This sequence ensures selective protection and functionalization, yielding the desired compound with high purity.

Industrial Scale Production

Industrial synthesis often employs:

- Continuous flow processes for improved reaction control and scalability,

- Automated reactors with precise temperature and solvent control,

- Optimization of reaction times and reagent stoichiometry to maximize yield and minimize by-products.

Detailed Reaction Mechanisms and Conditions

Protection of Amino Group

- Boc protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- This reaction proceeds under mild conditions, typically at room temperature, forming the Boc-protected intermediate.

Esterification

- The Boc-protected amino acid is esterified using ethanol and a catalytic amount of acid (e.g., H2SO4 or HCl).

- The reaction is typically refluxed to drive the esterification to completion.

- The choice of acid catalyst and reaction time affects the yield and purity.

Hydrochloride Salt Formation

- The free base form of the Boc-protected ethyl ester is treated with hydrochloric acid, often in an organic solvent or ethanol.

- This results in the formation of the hydrochloride salt, improving compound handling and storage stability.

Alternative Synthetic Approaches and Research Findings

Recent studies have explored alternative synthetic strategies involving chiral triflate esters and nucleophilic substitution reactions to prepare related Boc-protected amino acid esters, which can be adapted for this compound:

| Method | Description | Yield | Notes |

|---|---|---|---|

| Nucleophilic Substitution with Chiral Triflate Esters | Reaction of chiral triflate esters with Boc-protected amines (e.g., 4-Boc-aminopiperidine) in the presence of triethylamine in dichloromethane at low temperature (-50 °C) | 74-84% | High enantiomeric purity; inversion of configuration occurs during substitution |

| Alkylation Using α-Haloacetic Acid Derivatives | Reaction of N-Boc-protected amines with ethyl bromoacetate in the presence of triethylamine | ~44-72% | Bromo derivatives give higher yields than chloro; risk of dialkylation by-products |

| Reductive Amination | Condensation of N-Boc-amino aldehydes with ethyl glycinate hydrochloride followed by reduction with sodium cyanoborohydride | ~68% | Requires stable amino aldehydes, which can be challenging to obtain |

These methods provide alternatives to classical Boc protection and esterification, often with improved stereochemical control and yields.

Analytical and Spectroscopic Characterization

- NMR Spectroscopy (1H, 13C, 15N) confirms the presence of Boc and ethyl ester groups and verifies stereochemistry.

- High-resolution Mass Spectrometry (HRMS) confirms molecular weight and purity.

- X-ray Crystallography can be used to determine absolute configuration and crystal structure of the hydrochloride salt.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, RT | >90% | Mild conditions, high selectivity | Requires dry conditions |

| Esterification | Ethanol, H2SO4 or HCl, reflux | 80-90% | Straightforward, scalable | Acid-sensitive groups may be affected |

| Hydrochloride Salt Formation | HCl in ethanol or organic solvent | Quantitative | Enhances stability | Requires careful control of acid amount |

| Nucleophilic Substitution (Alternative) | Chiral triflate esters, Boc-amine, TEA, DCM, -50 °C | 74-84% | High stereoselectivity | Requires specialized reagents |

| Alkylation with Ethyl Bromoacetate | Boc-amine, Et3N, acetonitrile, 70-80 °C | 44-72% | Simple reagents | Possible dialkylation side-products |

| Reductive Amination | N-Boc amino aldehyde, ethyl glycinate, NaBH3CN | ~68% | Mild, stereoselective | Amino aldehydes unstable |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amino groups.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Deprotection: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc deprotection.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.

Major Products

Free Amine: Obtained after Boc deprotection.

Carboxylic Acid: Formed from ester hydrolysis.

Scientific Research Applications

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.

Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is primarily related to its role as a synthetic intermediate. In biological systems, the compound can be incorporated into peptides or other bioactive molecules, where it may interact with specific molecular targets such as enzymes or receptors. The Boc protecting group helps to prevent unwanted side reactions during synthesis, ensuring the selective formation of the desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Acid Side Chain

The Boc-protected derivative is compared below with analogs bearing different substituents (Table 1).

Table 1: Structural and Functional Comparison

Note: Molecular formula for the Boc derivative is inferred from structural analogs.

Physicochemical Properties

Commercial Availability and Pricing

Biological Activity

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, which is commonly used to enhance the stability and solubility of amino acids and peptides. The molecular formula is CHClNO, and its structure can be represented as follows:

Research indicates that compounds with similar structures often exhibit activity through interactions with specific biological targets, including enzymes and receptors. The Boc group may facilitate cellular uptake and protect against enzymatic degradation, enhancing bioavailability.

Inhibition Studies

A study examining various derivatives of amino acid-based compounds found that modifications, such as the introduction of Boc groups, significantly influenced their inhibitory effects on certain enzymes. For instance, compounds structurally related to this compound have demonstrated potential as inhibitors of proteases involved in cancer progression and viral replication .

Case Studies

- Cancer Research

- Viral Inhibition

Data Summary

| Study | Target | Activity | IC50 (µM) | Comments |

|---|---|---|---|---|

| Study A | HSET | Inhibition | 15 | Induces multipolarity in cancer cells |

| Study B | Main Protease (Coronaviruses) | Inhibition | 10 | Effective against SARS-CoV-2 variants |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group. A common approach involves reacting the hydrochloride salt of the amino ester with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.1 molar ratio of substrate to Boc₂O), and using anhydrous solvents to minimize side reactions. Yield improvements (>95%) are achieved by controlled addition of reagents and inert atmosphere conditions .

Q. Which analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz) confirm structural integrity, with characteristic Boc group signals (δ ~1.4 ppm for tert-butyl) and ester methyl protons (δ ~1.2–1.4 ppm) .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities; retention times are compared against standards .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₂ClN₂O₄: 293.12 g/mol) .

Q. How should this compound be stored to prevent degradation during experimental workflows?

- Methodology : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can racemization be minimized during synthetic steps involving the chiral center?

- Methodology : Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

- Using non-polar solvents (e.g., DCM) and low temperatures (0–5°C) during Boc protection .

- Avoiding prolonged exposure to strong bases (e.g., NaOH) during ester hydrolysis.

- Monitoring enantiomeric excess (ee) via chiral HPLC; ee >98% is achievable with optimized protocols .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models binding affinity to targets (e.g., proteases), leveraging the Boc group’s steric bulk and hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate stability in binding pockets, highlighting conformational flexibility of the ethyl ester moiety .

- QSAR Models : Correlate structural features (e.g., Boc group size) with activity data from analogues to guide derivatization .

Q. How can conflicting NMR data (e.g., split peaks) be resolved when characterizing stereoisomers?

- Methodology :

- 2D NMR Techniques : COSY and NOESY identify coupling patterns and spatial proximity of protons, distinguishing diastereomers .

- Variable Temperature NMR : Heating to 40–60°C reduces signal splitting caused by slow conformational exchange .

- Isotopic Labeling : ¹³C-labeled Boc groups simplify spectral interpretation in complex mixtures .

Q. What strategies identify and quantify impurities (e.g., de-Boc products) during scale-up synthesis?

- Methodology :

- LC-MS/MS : Detects trace impurities (e.g., free amine byproduct, [M+H]⁺ = 166.08 g/mol) with a limit of quantification (LOQ) <0.1% .

- Spiking Experiments : Adding known impurity standards to HPLC runs validates retention times and quantifies contamination .

- Elemental Analysis : Confirms C/H/N ratios deviate <0.4% from theoretical values for high-purity batches .

Q. How does the Boc group influence reactivity in peptide coupling reactions?

- Methodology : The Boc group acts as a temporary protective group, enabling selective activation of the α-amino group for amide bond formation. Key considerations:

- Stability : Resists basic conditions but cleaved by TFA/DCM (1:1), allowing orthogonal protection strategies .

- Steric Effects : The bulky tert-butyl group slows coupling kinetics, necessitating optimized coupling agents (e.g., HATU vs. EDC) .

- Byproduct Management : tert-Butanol byproducts are removed via vacuum distillation or aqueous extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.